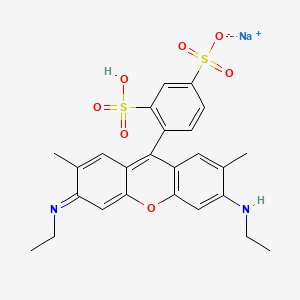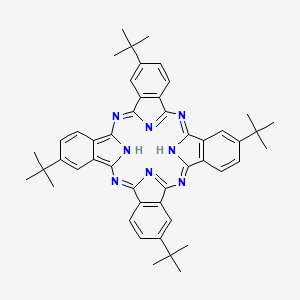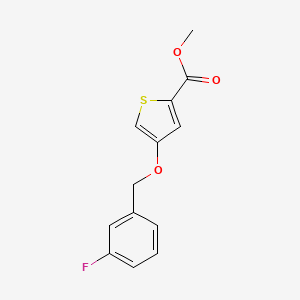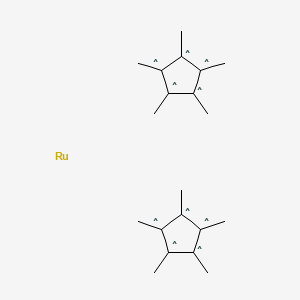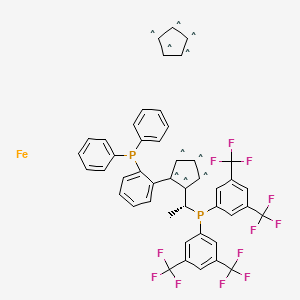
Phosphonomethyl iminodiacetic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(phosphonomethyl)iminodiacetic acid: is an important chemical compound widely used in various industrial and scientific applications. It is a derivative of iminodiacetic acid, where a phosphonomethyl group is attached to the nitrogen atom. This compound is known for its role as an intermediate in the synthesis of glyphosate, a widely used herbicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Iminodiacetonitrile Method: This method involves the use of iminodiacetonitrile as a raw material.
Disodium Iminodiacetate Method: In this method, disodium iminodiacetate reacts with phosphorus trichloride and water to form monosodium iminodiacetate and sodium chloride. The solution is then concentrated, heated, and filtered.
Industrial Production Methods: The industrial production of N-(phosphonomethyl)iminodiacetic acid typically involves the use of iminodiacetonitrile or disodium iminodiacetate as starting materials. The processes are optimized to reduce energy consumption, equipment cost, and operation cost, making them economically beneficial .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced using various reducing agents, although specific conditions and products depend on the reagents used.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of catalysts such as tungsten peroxo-polyoxo complexes.
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and others.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: N-(phosphonomethyl)iminodiacetic acid N-oxide.
Reduction: The specific reduced forms depend on the reducing agent used.
Substitution: Substituted derivatives of N-(phosphonomethyl)iminodiacetic acid.
Applications De Recherche Scientifique
N-(phosphonomethyl)iminodiacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of glyphosate, a widely used herbicide.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Mécanisme D'action
The mechanism of action of N-(phosphonomethyl)iminodiacetic acid involves its interaction with specific molecular targets. In the case of glyphosate synthesis, it acts as a precursor that undergoes oxidation to form glyphosate. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants .
Comparaison Avec Des Composés Similaires
N-(phosphonomethyl)glycine (Glyphosate): A widely used herbicide that inhibits EPSPS.
Iminodiacetic Acid: A precursor in the synthesis of N-(phosphonomethyl)iminodiacetic acid.
Nitrilotriacetic Acid: Another chelating agent with similar properties.
Uniqueness: N-(phosphonomethyl)iminodiacetic acid is unique due to its role as an intermediate in the synthesis of glyphosate. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile compound in both industrial and research applications .
Propriétés
Formule moléculaire |
C5H12NO8P |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
2-[carboxymethyl(phosphonomethyl)amino]acetic acid;hydrate |
InChI |
InChI=1S/C5H10NO7P.H2O/c7-4(8)1-6(2-5(9)10)3-14(11,12)13;/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);1H2 |
Clé InChI |
QTDRAPLUBFHWCT-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)N(CC(=O)O)CP(=O)(O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




